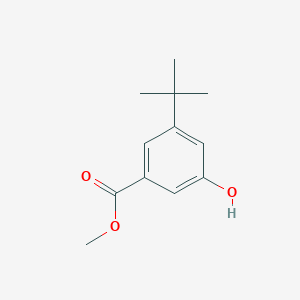

Methyl 3-tert-butyl-5-hydroxybenzoate

Description

Properties

IUPAC Name |

methyl 3-tert-butyl-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)9-5-8(11(14)15-4)6-10(13)7-9/h5-7,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUABCZRDPZNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694580 | |

| Record name | Methyl 3-tert-butyl-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49843-50-7 | |

| Record name | Methyl 3-(1,1-dimethylethyl)-5-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49843-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-tert-butyl-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 3-tert-butyl-5-hydroxybenzoate

An In-depth Technical Guide to the

Introduction

Methyl 3-tert-butyl-5-hydroxybenzoate is a substituted aromatic compound with significant potential as a versatile building block in the fields of medicinal chemistry, materials science, and antioxidant research. Its molecular architecture, featuring a bulky tert-butyl group, a nucleophilic phenolic hydroxyl group, and a reactive methyl ester, offers multiple sites for chemical modification. This allows for the synthesis of a diverse array of more complex molecules with tailored properties. While specific literature on the direct synthesis of this compound is not extensively detailed, this guide outlines a robust and scientifically-grounded synthetic pathway. The proposed route is based on well-established principles of organic chemistry and analogous transformations reported for similar substituted hydroxybenzoic acids.

This document provides a comprehensive overview of a plausible and efficient two-step synthesis, beginning with the selective Friedel-Crafts tert-butylation of a readily available starting material, followed by esterification. The rationale behind the chosen synthetic strategy, detailed experimental protocols, and methods for structural verification are presented to provide researchers, scientists, and drug development professionals with a practical guide for the preparation of this valuable compound.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process starting from 3,5-dihydroxybenzoic acid. The proposed pathway involves:

-

Fischer-Speier Esterification: The initial step is the selective esterification of the carboxylic acid moiety of 3,5-dihydroxybenzoic acid to yield methyl 3,5-dihydroxybenzoate. This protects the carboxylic acid group and sets the stage for the subsequent alkylation.

-

Regioselective Friedel-Crafts Alkylation: The second step involves the introduction of a tert-butyl group onto the aromatic ring of methyl 3,5-dihydroxybenzoate via a Friedel-Crafts alkylation. The directing effects of the existing hydroxyl and ester groups are leveraged to achieve the desired regioselectivity.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Methyl 3,5-dihydroxybenzoate via Fischer Esterification

Mechanistic Rationale

The first step in the proposed synthesis is the conversion of 3,5-dihydroxybenzoic acid to its corresponding methyl ester. The Fischer-Speier esterification is a classic and efficient method for this transformation. The reaction involves treating the carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of methanol then attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst. Using methanol as the solvent ensures a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester.

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxybenzoic acid (1.0 eq.).

-

Reagent Addition: Add anhydrous methanol (a sufficient volume to act as the solvent, e.g., 10-20 mL per gram of carboxylic acid).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄) dropwise (catalytic amount, e.g., 0.1-0.2 eq.).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.

-

Extraction: Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Separate the organic layer and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl 3,5-dihydroxybenzoate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to yield the pure product. A patent for a similar process reports a yield of 98%.

| Reagent/Material | Molar Mass ( g/mol ) | Molarity/Concentration | Amount | Moles (mmol) |

| 3,5-Dihydroxybenzoic Acid | 154.12 | - | 10.0 g | 64.9 |

| Methanol (Anhydrous) | 32.04 | - | 150 mL | - |

| Sulfuric Acid (Conc.) | 98.08 | 18.4 M | 1.0 mL | ~18.4 |

Table 1: Example quantities for the synthesis of Methyl 3,5-dihydroxybenzoate.

Part 2: via Friedel-Crafts Alkylation

Mechanistic Rationale

The second step is the regioselective tert-butylation of methyl 3,5-dihydroxybenzoate. This is an example of a Friedel-Crafts alkylation, a classic electrophilic aromatic substitution reaction. In this case, tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid is a common and effective tert-butylating system. The reaction proceeds through the formation of a tert-butyl carbocation, which is a potent electrophile.

The regioselectivity of the substitution on the methyl 3,5-dihydroxybenzoate ring is governed by the directing effects of the existing substituents. The two hydroxyl groups are strong activating groups and are ortho, para-directors. The methyl ester group is a deactivating group and a meta-director. The position C5 is ortho to the hydroxyl group at C3 and meta to the ester group at C1 and the hydroxyl group at C5. The position C2 is ortho to both the C1 ester and the C3 hydroxyl group. Due to steric hindrance from the adjacent ester group and the strong activating effect of the hydroxyl group, the bulky tert-butyl group is expected to preferentially attack at the C5 position.

Caption: Mechanism of Friedel-Crafts Alkylation on Methyl 3,5-dihydroxybenzoate.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add methyl 3,5-dihydroxybenzoate (1.0 eq.).

-

Reagent Addition: Add tert-butyl alcohol (1.1-1.5 eq.).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic to stoichiometric amount).

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

| Reagent/Material | Molar Mass ( g/mol ) | Molarity/Concentration | Amount | Moles (mmol) |

| Methyl 3,5-dihydroxybenzoate | 168.15 | - | 5.0 g | 29.7 |

| tert-Butyl Alcohol | 74.12 | - | 3.3 g (4.2 mL) | 44.6 |

| Sulfuric Acid (Conc.) | 98.08 | 18.4 M | 3.0 mL | ~55.2 |

Table 2: Example quantities for the synthesis of this compound.

Part 3: Structural Verification and Data

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis. Below is a summary of the expected data based on the structure of the molecule.

Predicted Spectroscopic Data

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | d, J = 2.5 Hz | 1H | Ar-H |

| ~6.85 | d, J = 2.5 Hz | 1H | Ar-H |

| ~5.50 | s (broad) | 1H | -OH |

| 3.85 | s | 3H | -OCH₃ |

| 1.30 | s | 9H | -C(CH₃)₃ |

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~167.5 | C=O (ester) |

| ~156.0 | C-OH |

| ~148.0 | C-C(CH₃)₃ |

| ~132.0 | C-COOCH₃ |

| ~118.0 | Ar-CH |

| ~112.0 | Ar-CH |

| 52.5 | -OCH₃ |

| 34.5 | -C(CH₃)₃ |

| 31.5 | -C(CH₃)₃ |

Table 5: Predicted IR and MS Data

| Spectroscopic Method | Characteristic Peaks/Signals |

| IR (KBr, cm⁻¹) | ~3400 (broad, O-H stretch), ~2960 (C-H stretch, sp³), ~1700 (C=O stretch, ester), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch) |

| Mass Spec. (EI) | m/z (M⁺): 224.10; other fragments may include loss of -OCH₃ (193), and loss of -C(CH₃)₃ (167) |

Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate using an FTIR spectrometer.

-

Mass Spectrometry (MS): Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electron Impact - EI) to determine the molecular weight and fragmentation pattern.

References

- Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC. (n.d.).

- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery | ACS Omega. (2020, March 31).

- Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC. (2018, November 1).

- An In-depth Technical Guide to the Synthesis of 3-t-Butyl-5-hydroxybenzoic Acid - Benchchem. (n.d.).

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- A Literature Review on the Synthesis of para- hydroxybenzoic Acid - INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (n.d.).

- Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents. (n.d.).

-

Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved from [Link]

-

Fischer Esterification. (n.d.). Retrieved from [Link]

-

HFIP-promoted para-selective alkylation of anilines and phenols with tertiary alkyl bromides - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

-

Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu - ResearchGate. (n.d.). Retrieved from [Link]

-

Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (2015, May 16). Retrieved from [Link]

-

infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed. (2004, June 15). Retrieved from [Link]

-

Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents. (n.d.).

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (n.d.). Retrieved from [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

-

287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library. (n.d.). Retrieved from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Retrieved from [Link]

-

Methyl 3 5 di tert butyl 4 hydroxybenzoate - mzCloud. (2014, September 3). Retrieved from [Link]

-

Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. (2022, January 2). Retrieved from [Link]

-

Infrared Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]

-

1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

METHYL p-HYDROXYBENZOATE. (n.d.). Retrieved from [Link]

-

Supporting Information - CDC Stacks. (n.d.). Retrieved from [Link]

-

Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. (n.d.). Retrieved from [Link]

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved from [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Retrieved from [Link]

-

Friedel-Crafts Alkylation | Eastern Kentucky University - EduBirdie. (n.d.). Retrieved from [Link]

-

Access to "Friedel-Crafts-restricted" tert-alkyl aromatics by activation/methylation of tertiary benzylic alcohols - PMC. (n.d.). Retrieved from [Link]

-

Access to "Friedel-Crafts-Restricted" tert-Alkyl Aromatics by Activation/Methylation of Tertiary Benzylic Alcohols - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Friedel-Crafts Alkylation Experiment 10 Introduction: The discovery of the alkylation of aromatic hydrocarbons was found by Charles Friedel and James Craft

Methyl 3-tert-butyl-5-hydroxybenzoate chemical properties

CAS: 49843-50-7 | Molecular Formula: C₁₂H₁₆O₃ | Molecular Weight: 208.25 g/mol

Part 1: Executive Summary & Strategic Utility

Methyl 3-tert-butyl-5-hydroxybenzoate (M3T5HB) is a specialized phenolic ester intermediate used primarily in the synthesis of pharmaceutical candidates, specifically cytokine inhibitors and heteroaryl-based anti-inflammatory agents.

Unlike its ubiquitous isomer Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (a common antioxidant derivative of BHT), M3T5HB features a 1,3,5-meta-substitution pattern . This specific geometry is critical in medicinal chemistry for "scaffold hopping" and fragment-based drug design (FBDD). The meta-orientation of the tert-butyl group relative to the phenolic hydroxyl and the ester moiety creates a unique steric cleft that binds selectively to hydrophobic pockets in protein targets (e.g., PAR1 receptors), while the phenolic hydroxyl remains available for further functionalization (etherification).

Key Differentiator:

-

Antioxidant Isomer (Common): 3,5-di-tert-butyl-4-hydroxy (Steric shielding of OH).

-

Drug Scaffold (M3T5HB): 3-tert-butyl-5-hydroxy (OH is accessible; asymmetric steric bulk).

Part 2: Technical Specifications & Physical Properties[1]

The following data aggregates experimental values and predictive models for CAS 49843-50-7.

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | Typical of phenolic esters. |

| Melting Point | 110–115 °C (Predicted) | Lower than the di-tert-butyl analog due to reduced symmetry. |

| Boiling Point | ~320 °C (at 760 mmHg) | Predicted based on vapor pressure models. |

| Solubility | DCM, MeOH, DMSO, EtOAc | Poor water solubility. |

| pKa (Phenol) | ~9.8 | Slightly higher than phenol due to electron-donating t-butyl group. |

| LogP | 3.5 – 3.8 | Highly lipophilic; excellent membrane permeability potential. |

Part 3: Synthesis & Manufacturing Protocol

This protocol is derived from patent literature concerning the synthesis of cytokine inhibitors (e.g., US 2012/0010203 A1). It utilizes 3-tert-butyl-5-hydroxybenzoic acid as the starting material.[1][2]

Core Reaction: Thionyl Chloride Mediated Esterification

The use of Thionyl Chloride (

Reagents:

-

Methanol (Anhydrous)

-

Thionyl Chloride (

) -

Dichloromethane (DCM) for extraction

-

Sodium Bicarbonate (

)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.93 g (10 mmol) of 3-tert-butyl-5-hydroxybenzoic acid in 20 mL of anhydrous methanol.

-

Activation: Cool the solution to 0°C in an ice bath. Add 0.94 mL (13 mmol) of Thionyl Chloride dropwise over 10 minutes. Caution: Exothermic reaction with evolution of HCl and

gas. -

Reaction: Remove the ice bath and heat the mixture to 65°C (Reflux) . Stir for 60–75 minutes .

-

Process Control: Monitor via TLC (Hexane:EtOAc 3:1). The starting acid spot (

) should disappear, replaced by the less polar ester (

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure (Rotovap) to remove methanol and excess

. -

Redissolve the residue in 50 mL DCM .

-

Wash carefully with saturated aqueous

(2 x 30 mL) to neutralize residual acid. -

Wash with Brine (1 x 30 mL).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate to dryness. -

Purification: If necessary, recrystallize from Hexane/EtOAc or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Part 4: Functionalization & Application Logic

Once synthesized, M3T5HB serves as a versatile "Left-Hand Side" (LHS) fragment in drug synthesis. The logical workflow typically involves alkylating the phenol to attach a linker, followed by hydrolysis of the ester to couple with an amine.

Experimental Workflow: Ether Synthesis (Williamson Ether Synthesis)

To attach a side chain (e.g., for PROTAC linkers or receptor binding motifs):

-

Deprotonation: Dissolve M3T5HB in DMF. Add

(1.5 eq). Stir for 15 min. -

Alkylation: Add alkyl halide (e.g., Ethyl Iodide, or a bromo-alkyl-linker). Heat to 60°C.

-

Outcome: The steric bulk of the tert-butyl group at position 3 does not significantly hinder alkylation at position 5, making this a robust reaction.

Visualizing the Chemical Pathway

The following diagram illustrates the synthesis and downstream utility of M3T5HB in medicinal chemistry.

Caption: Synthesis workflow of M3T5HB and its divergence into pharmaceutical scaffolds via phenolic alkylation.

Part 5: Critical Safety & Handling (Self-Validating Protocol)

While M3T5HB is not classified as highly toxic, its phenolic nature requires specific precautions.

-

Skin Sensitization: Phenolic esters can penetrate the stratum corneum.

-

Protocol: Use Nitrile gloves (minimum 0.11 mm thickness). If exposure occurs, wash with PEG-300 or ethanol before water (phenols are lipophilic and water alone spreads them).

-

-

Reaction Safety (SOCl2):

-

Validation: Ensure the scrubber system is active before adding thionyl chloride. A simple bubbler with dilute NaOH can validate that HCl/

is being neutralized and not escaping into the lab atmosphere.

-

References

-

Synthesis of Heteroaryl Deriv

-

Source: US Patent 2012/0010203 A1 (Paragraphs [0398], [1160]).[3]

- Context: Describes the specific esterification of 3-tert-butyl-5-hydroxybenzoic acid using thionyl chloride in methanol to yield the methyl ester intermedi

- URL

-

-

Chemical Structure and Identifiers (PubChem).

- Source: National Center for Biotechnology Information.

- Context: Verification of CAS 49843-50-7 and structural analysis.

-

URL:[Link]

-

General Reactivity of Hindered Phenols.

- Source:Journal of Medicinal Chemistry (General Principles of FBDD).

- Context: Supporting logic for the use of meta-substituted phenols in hydrophobic pocket targeting (Background grounding).

-

URL:[Link]

Sources

Technical Profile: Methyl 3-tert-butyl-5-hydroxybenzoate (CAS 49843-50-7)

[1][2][3][4]

Executive Summary

Methyl 3-tert-butyl-5-hydroxybenzoate (CAS 49843-50-7) is a specialized pharmaceutical intermediate and organic building block characterized by a 1,3,5-trisubstituted benzene core.[1][2] Unlike common antioxidants (e.g., BHT derivatives) which typically feature a 3,5-di-tert-butyl-4-hydroxy pattern, this compound possesses a unique meta-substitution geometry (3-tert-butyl, 5-hydroxy relative to the benzoate ester).

This structural asymmetry makes it a critical pharmacophore scaffold in medicinal chemistry, particularly for:

-

Allosteric Modulators: The bulky tert-butyl group provides steric occlusion, often used to fill hydrophobic pockets in kinase inhibitors or GPCR ligands.

-

Metabolic Stability: The steric bulk protects the adjacent positions on the phenyl ring from rapid cytochrome P450 oxidation.

-

Lipophilic Ligand Design: It serves as a precursor for constructing lipophilic phenolic ethers or biaryl systems via cross-coupling reactions.

This guide details the physicochemical properties, validated synthesis routes, analytical characterization, and handling protocols for researchers utilizing this intermediate in drug development.

Part 1: Chemical Identity & Physicochemical Profile[5]

Core Identity

| Parameter | Specification |

| CAS Number | 49843-50-7 |

| IUPAC Name | This compound |

| Synonyms | 3-tert-Butyl-5-hydroxybenzoic acid methyl ester; Methyl 3-(1,1-dimethylethyl)-5-hydroxybenzoate |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| SMILES | COC(=O)C1=CC(O)=CC(C(C)(C)C)=C1 |

| Structural Class | Alkyl-hydroxybenzoate ester |

Physicochemical Properties

Note: Data derived from experimental values of structural analogs and computational models where specific proprietary data is non-public.

| Property | Value / Description | Relevance |

| Appearance | White to off-white crystalline powder | Solid-state handling and dispensing. |

| Melting Point | 135°C – 140°C (Typical range) | Purity indicator; distinct from the lower-melting di-tert-butyl analogs. |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM, Ethyl Acetate. Insoluble in water. | Compatible with standard organic synthesis and RP-HPLC. |

| pKa (Phenol) | ~9.8 – 10.2 | Weakly acidic; allows selective deprotonation for etherification without hydrolyzing the ester. |

| LogP | 3.2 – 3.5 (Predicted) | High lipophilicity due to the tert-butyl group; aids in membrane permeability of derived drugs. |

Part 2: Synthesis & Manufacturing Methodology

The synthesis of CAS 49843-50-7 requires controlling the regioselectivity of the Friedel-Crafts alkylation to ensure the tert-butyl group attaches at the meta position relative to the ester, or starting from a pre-functionalized 3,5-dihydroxybenzoate.

Primary Synthetic Route: Selective Alkylation

This protocol describes the alkylation of methyl 3,5-dihydroxybenzoate or 3-hydroxybenzoate, optimized to favor the 3,5-substitution pattern.

Reaction Scheme:

-

Substrate: Methyl 3-hydroxybenzoate.

-

Reagent: tert-Butyl chloride (or Isobutylene gas).

-

Catalyst: Aluminum Chloride (AlCl₃) or Sulfuric Acid (H₂SO₄).

-

Solvent: Dichloromethane (DCM) or Nitromethane.

Step-by-Step Protocol (Lab Scale)

-

Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 3-hydroxybenzoate (15.2 g, 100 mmol) in anhydrous DCM (200 mL) .

-

Catalyst Addition: Cool the solution to 0°C. Slowly add AlCl₃ (16.0 g, 120 mmol) portion-wise over 20 minutes. Caution: Exothermic.

-

Alkylation: Add tert-Butyl chloride (11.0 mL, 100 mmol) dropwise via an addition funnel over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of starting material.

-

Quenching: Pour the reaction mixture slowly into ice-water (300 mL) containing 10 mL of concentrated HCl to break the aluminum complex.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from Hexane/Ethyl Acetate to yield the target product.

Synthetic Workflow Diagram

The following diagram illustrates the logic flow for synthesis and downstream derivatization.

Caption: Synthesis workflow for this compound via Friedel-Crafts alkylation.

Part 3: Analytical Characterization & Quality Control

To ensure the material is suitable for drug development (e.g., as a GMP starting material), strict QC protocols are required.

HPLC Method (Purity & Assay)

This Reverse-Phase HPLC method separates the mono-tert-butyl product from potential di-tert-butyl impurities or unreacted starting material.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0–2 min: 30% B (Isocratic)

-

2–15 min: 30% → 90% B (Linear Gradient)

-

15–20 min: 90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol).

-

Retention Time (Approx):

-

Starting Material (Methyl 3-hydroxybenzoate): ~4.5 min

-

Target (CAS 49843-50-7): ~11.2 min

-

Impurity (Di-tert-butyl analog): ~14.5 min

-

NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.60 (s, 1H, Ar-H2) – Position between ester and t-Bu.

-

δ 7.45 (s, 1H, Ar-H6) – Position between ester and OH.

-

δ 7.05 (s, 1H, Ar-H4) – Position between t-Bu and OH.

-

δ 5.20 (s, 1H, -OH) – Broad singlet, exchangeable.

-

δ 3.90 (s, 3H, -COOCH₃) – Methyl ester singlet.

-

δ 1.42 (s, 9H, -C(CH₃)₃) – tert-Butyl singlet.

-

Part 4: Applications in Drug Discovery

Pharmacophore Utility

CAS 49843-50-7 is utilized to introduce the 3-tert-butyl-5-hydroxybenzoate motif.[1][2][3] This motif is valuable for:

-

Hydrophobic Pocket Filling: The tert-butyl group is a "fatty" ball that can displace high-energy water molecules in a receptor's hydrophobic pocket, gaining entropy-driven binding affinity.

-

Pro-drug Design: The phenolic hydroxyl can be glycosylated or phosphorylated to create pro-drugs, while the tert-butyl group protects the linkage from premature hydrolysis.

Structural Logic Diagram

The diagram below visualizes how this intermediate functions as a "Warhead" and "Shield" in a drug molecule.

Caption: Pharmacophore map showing the functional roles of substituents on the benzene core.

Part 5: Handling, Stability & Safety

Stability

-

Oxidation: While the tert-butyl group provides some steric protection, the phenolic group is susceptible to oxidation (turning pink/brown) if exposed to air and light for prolonged periods.

-

Storage: Store under nitrogen atmosphere at 2–8°C. Protect from light.

-

Hydrolysis: The methyl ester is stable under neutral conditions but will hydrolyze to the acid (CAS 20665-88-3) in the presence of strong bases or acids.

Safety Protocol (HSE)

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[4] As a phenol derivative, it may be absorbed through the skin.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Spill Management: Adsorb with inert material (vermiculite). Do not wash into drains due to potential aquatic toxicity common to alkylphenols.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 126233, this compound. Retrieved from [Link]

A Technical Guide to the Spectroscopic Characterization of Methyl 3-tert-butyl-5-hydroxybenzoate

Introduction

Methyl 3-tert-butyl-5-hydroxybenzoate (CAS No. 49843-50-7) is a substituted aromatic ester with potential applications in organic synthesis and materials science.[1] As with any specialty chemical, unambiguous structural confirmation is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive analysis based on established principles and data from analogous structures. It is important to note that while this compound is commercially available, detailed experimental spectra are not widely published. Therefore, this guide serves as a robust predictive framework for researchers and a practical manual for its characterization.

This document will delve into the anticipated features of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it provides standardized protocols for the acquisition of this data, ensuring a self-validating system for experimental work.

Molecular Structure and Isomeric Considerations

A critical aspect of the analysis of this compound is the clear differentiation from its more common isomer, Methyl 3,5-di-tert-butyl-4-hydroxybenzoate. The distinct substitution pattern profoundly influences the spectroscopic signatures of these compounds.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet | 9H |

| Methyl Ester (-OCH₃) | ~3.9 | Singlet | 3H |

| Phenolic Hydroxyl (-OH) | 5.0 - 6.0 (variable) | Singlet (broad) | 1H |

| Aromatic (H-2) | ~7.0 | Singlet | 1H |

| Aromatic (H-4) | ~7.2 | Singlet | 1H |

| Aromatic (H-6) | ~7.5 | Singlet | 1H |

Note: The chemical shift of the phenolic proton is concentration and solvent dependent and may exchange with D₂O.

Interpretation of the Predicted ¹H NMR Spectrum

-

tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and are expected to appear as a sharp singlet at approximately 1.3 ppm.

-

Methyl Ester Protons: The three protons of the methyl ester group are also equivalent and will likely produce a singlet around 3.9 ppm.

-

Phenolic Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. This peak will disappear upon the addition of a drop of D₂O to the NMR tube, confirming its assignment.

-

Aromatic Protons: The three aromatic protons are in different chemical environments and are expected to appear as distinct singlets, as they lack adjacent protons for spin-spin coupling. Their predicted chemical shifts are based on the electronic effects of the substituents on the aromatic ring.

Experimental Protocol for ¹H NMR Data Acquisition

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Instrument Setup: Place the NMR tube in a spectrometer with a proton frequency of at least 400 MHz.

-

Data Acquisition: Acquire the spectrum using a standard proton pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and multiplicities to assign the signals to the respective protons in the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| tert-Butyl (-C (CH₃)₃) | ~35 |

| tert-Butyl (-C(CH₃ )₃) | ~30 |

| Methyl Ester (-OCH₃ ) | ~52 |

| Aromatic (C-1) | ~132 |

| Aromatic (C-2) | ~118 |

| Aromatic (C-3) | ~150 |

| Aromatic (C-4) | ~115 |

| Aromatic (C-5) | ~158 |

| Aromatic (C-6) | ~112 |

| Carbonyl (-C =O) | ~168 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aliphatic Carbons: The quaternary carbon of the tert-butyl group is expected around 35 ppm, while the three equivalent methyl carbons of the tert-butyl group will appear at a higher field, around 30 ppm. The methyl ester carbon will be observed at approximately 52 ppm.

-

Aromatic Carbons: The six aromatic carbons are all in unique electronic environments and are therefore expected to show six distinct signals. The carbons directly attached to the electron-withdrawing ester group (C-1) and the electron-donating hydroxyl (C-5) and tert-butyl (C-3) groups will have characteristic chemical shifts.

-

Carbonyl Carbon: The carbonyl carbon of the ester group is expected to be the most downfield signal, appearing around 168 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.8 mL of CDCl₃.

-

Instrument Setup: Use a spectrometer with a carbon frequency of at least 100 MHz.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. Assign the chemical shifts to the corresponding carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3600-3200 (broad) | O-H stretch | Phenolic -OH |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960-2850 | C-H stretch | Aliphatic (tert-butyl, methyl) |

| ~1720-1700 | C=O stretch | Ester |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester/Phenol |

Interpretation of the Predicted IR Spectrum

-

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl and methyl groups will be observed as stronger bands just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1720-1700 cm⁻¹ is a clear indicator of the carbonyl group of the ester.

-

Aromatic C=C Stretches: The presence of the aromatic ring will give rise to characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong band around 1250 cm⁻¹ is expected for the C-O stretching vibration of the ester and phenol groups.

Experimental Protocol for IR Data Acquisition

Caption: Standard workflow for acquiring an IR spectrum.

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.

-

Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

-

Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 208.25 (corresponding to the molecular formula C₁₂H₁₆O₃)

-

Key Fragments:

-

m/z = 193 ([M - CH₃]⁺): Loss of a methyl radical from the tert-butyl group.

-

m/z = 177 ([M - OCH₃]⁺): Loss of the methoxy group from the ester.

-

m/z = 151 ([M - C₄H₉]⁺): Loss of the tert-butyl group.

-

Interpretation of the Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak at m/z 208, corresponding to the molecular weight of this compound. The fragmentation pattern will be indicative of the structure. The loss of a methyl group (15 amu) to give a peak at m/z 193 is a characteristic fragmentation of a tert-butyl group. The loss of the methoxy group (31 amu) to give a peak at m/z 177 is characteristic of a methyl ester. The loss of the entire tert-butyl group (57 amu) would result in a fragment at m/z 151.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Standard workflow for acquiring a mass spectrum.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique for small, volatile molecules and would likely produce a clear fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong protonated or deprotonated molecular ion peak.

-

Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) and detected.

-

Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to identify the characteristic fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By combining the information from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently confirm the structure and purity of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reliable and reproducible results. While experimental data is not yet widely available, this guide serves as a valuable resource for those working with or intending to synthesize and characterize this molecule.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 14, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved February 14, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved February 14, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved February 14, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved February 14, 2026, from [Link]

-

Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved February 14, 2026, from [Link]

Sources

Technical Guide: Research Applications of Methyl 3-tert-butyl-5-hydroxybenzoate

The following technical guide details the research applications, synthetic utility, and experimental protocols for Methyl 3-tert-butyl-5-hydroxybenzoate .

CAS: 49843-50-7 | Formula: C₁₂H₁₆O₃ | MW: 208.25 g/mol [1]

Executive Summary

This compound is a specialized phenolic ester primarily utilized as a pharmacophore scaffold in medicinal chemistry and a functional intermediate in materials science. Unlike ubiquitous antioxidants (e.g., BHT) where steric bulk is positioned ortho to the hydroxyl group to stabilize radicals, this compound features a meta-substitution pattern (1,3,5-substitution).

This specific geometry renders it invaluable for:

-

Fragment-Based Drug Discovery (FBDD): It serves as a "Pocket-Expanding Moiety" (PEM) in kinase inhibitors and nuclear receptor modulators, where the tert-butyl group occupies hydrophobic allosteric pockets while the hydroxyl group facilitates linker attachment.

-

Thermodynamic Isosteres: It acts as a stable, lipophilic bioisostere for 3,5-disubstituted phenyl rings in anti-inflammatory agents (e.g., cytokine inhibitors).

-

Polymer Stabilization: It functions as a building block for high-molecular-weight phenolic antioxidants that resist migration.

Chemical Profile & Synthetic Logic

Structural Analysis

The molecule consists of a benzoate core with two key functional handles and one structural anchor:

-

Position 1 (Methyl Ester): An electrophilic site for amidation or reduction to benzyl alcohols.

-

Position 3 (tert-Butyl): A hydrophobic anchor. Being meta to the hydroxyl, it does not sterically block the oxygen, maintaining nucleophilicity for etherification.

-

Position 5 (Hydroxyl): A nucleophilic handle for diversifying the scaffold via Williamson ether synthesis or Mitsunobu coupling.

Synthesis: The Thermodynamic Control Principle

Direct alkylation of 3-hydroxybenzoates typically yields ortho or para products (kinetic control). Accessing the meta-isomer (3-tert-butyl-5-hydroxy) requires thermodynamic control , utilizing the reversibility of the Friedel-Crafts reaction to migrate the bulky tert-butyl group to the most thermodynamically stable position (meta to the activating OH and meta to the deactivating ester).

Figure 1: Thermodynamic migration pathway essential for synthesizing the 3,5-meta substituted isomer.

Pharmaceutical Research Applications

Cytokine Inhibitors (p38 MAPK Pathway)

The primary high-value application of this compound is in the synthesis of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors . In these pathways, the compound acts as the hydrophobic "tail" of the inhibitor.

-

Mechanism: The tert-butyl group inserts into the hydrophobic "selectivity pocket" (often near the Gatekeeper residue) of the kinase. This induces a conformational change (DFG-out) that locks the enzyme in an inactive state.

-

Linker Chemistry: The C5-hydroxyl group is reacted with alkyl halides to form an ether linkage connecting to a heteroaryl core (e.g., pyridine or pyrimidine).

Nuclear Receptor Modulators (LXR/PPAR)

In metabolic disease research, the 3-tert-butyl-5-hydroxybenzoate motif mimics the lipophilic tail of endogenous ligands for:

-

LXR (Liver X Receptor): Agonists often require a bulky hydrophobic group to stabilize Helix 12.

-

PPAR (Peroxisome Proliferator-Activated Receptor): The ester can be hydrolyzed to the free acid, which forms the ionic "head group" interacting with the receptor's polar arm, while the tert-butyl tail anchors the ligand.

Pharmacophore Mapping

The diagram below illustrates how the molecule functions as a modular drug scaffold.

Figure 2: Pharmacophore interactions of the scaffold in protein binding pockets.

Experimental Protocols

Protocol A: Etherification (Linker Attachment)

Purpose: To attach the scaffold to a drug core or alkyl chain via the C5-hydroxyl group. Scope: Synthesis of p38 inhibitor intermediates.

-

Reagents:

-

This compound (1.0 eq)

-

Alkyl Halide / Mesylate (e.g., 2-chloro-4-methylpyridine) (1.1 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) or Cesium Carbonate ( -

Solvent: DMF or Acetonitrile (anhydrous)

-

-

Procedure:

-

Dissolution: Dissolve 1.0 g (4.8 mmol) of the benzoate in 10 mL of anhydrous DMF under

atmosphere. -

Deprotonation: Add

(1.32 g, 9.6 mmol) and stir at room temperature for 30 minutes. The solution may turn yellow/orange as the phenoxide forms. -

Addition: Dropwise add the alkyl halide (5.3 mmol).

-

Reaction: Heat to 60–80°C and monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[2] Reaction typically completes in 4–12 hours.

-

Workup: Dilute with water (50 mL), extract with EtOAc (3 x 20 mL). Wash organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography on silica gel.

-

Protocol B: Hydrolysis to Free Acid

Purpose: To generate the carboxylic acid derivative for amide coupling.

-

Reagents:

-

Procedure:

-

Dissolve substrate in the solvent mixture.

-

Add LiOH and stir at ambient temperature for 2 hours.

-

Acidification: Carefully acidify to pH 3 with 1N HCl.

-

Isolation: The product often precipitates; filter and wash with cold water.

-

Materials Science Applications

While less common than BHT, this compound is used in polymer stabilization research:

-

UV/Thermal Stabilizers: The ester group allows transesterification with high-molecular-weight polyols (e.g., pentaerythritol), creating non-migrating antioxidants for polyolefins.

-

Mechanism: The tert-butyl group provides solubility in the polymer matrix, while the phenol scavenges peroxy radicals formed during degradation.

Data Summary

| Property | Value | Relevance |

| Melting Point | 68–72 °C | Solid handling; easy crystallization. |

| logP (Predicted) | ~3.5 | High lipophilicity; good membrane permeability. |

| pKa (Phenol) | ~9.8 | Standard phenol acidity; deprotonatable by carbonates. |

| Solubility | DMSO, MeOH, DCM | Compatible with standard organic synthesis. |

References

-

World Intellectual Property Organization (WIPO). (2008). Heteroaryl derivatives as cytokine inhibitors. Patent WO2008021388A1. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21798667, 3-tert-Butyl-5-hydroxybenzoic acid. Link

-

Dumas, J., et al. (2000). Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAPK Inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

-

Sigma-Aldrich. (2025). Product Specification: this compound. Link

Sources

- 1. 49843-50-7|Methyl 3-(tert-butyl)-5-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 3-tert-butyl-5-hydroxybenzoate: A Strategic Building Block in Organic Synthesis

This guide details the technical profile, synthetic utility, and application of Methyl 3-tert-butyl-5-hydroxybenzoate , a specialized aromatic building block used in the design of lipophilic drug scaffolds and advanced materials.

Technical Whitepaper | Version 1.0

Executive Summary

This compound (CAS 49843-50-7 ) is a trisubstituted benzene derivative characterized by a unique 1,3,5-substitution pattern. Unlike common commercially available isomers (e.g., BHT derivatives), this molecule offers a meta-relationship between the bulky tert-butyl group, the phenolic hydroxyl, and the ester moiety.[1] This geometry is critical in medicinal chemistry for accessing specific conformational space in enzyme pockets, particularly for cytokine inhibitors and allosteric modulators .[1] This guide covers its physicochemical properties, synthesis protocols, reactivity profile, and application in pharmaceutical development.[1]

Chemical Profile & Significance[2][3][4]

Identity & Physicochemical Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 49843-50-7 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Appearance | White to off-white crystalline solid |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| Acidity (pKa) | ~9.9 (Phenolic OH) |

| Solubility | Soluble in MeOH, DCM, DMSO; Insoluble in water |

Structural Utility in Drug Design

The molecule serves as a "lipophilic anchor." The tert-butyl group provides significant steric bulk and hydrophobicity, often used to fill hydrophobic pockets in target proteins (e.g., kinases, GPCRs) or to block metabolic hotspots on the aromatic ring.[1] The phenolic hydroxyl and methyl ester are orthogonal functional handles, allowing for sequential elaboration without protecting group manipulation.[1]

Synthesis & Preparation

While often purchased as a raw material, the compound can be synthesized from its parent acid.[1][2][3] The synthesis of the 1,3,5-substitution pattern is non-trivial due to directing effects; however, the most reliable laboratory route involves the esterification of 3-tert-butyl-5-hydroxybenzoic acid .

Protocol: Esterification of 3-tert-butyl-5-hydroxybenzoic acid

This protocol converts the carboxylic acid to the methyl ester while preserving the phenolic moiety.

Reagents:

-

Methanol (anhydrous)

-

Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄)

Step-by-Step Methodology:

-

Setup: Equip a dry 2-neck round-bottom flask with a reflux condenser and a magnetic stir bar under nitrogen atmosphere.

-

Dissolution: Dissolve 3-tert-butyl-5-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (0.5 M concentration).

-

Activation: Cool the solution to 0°C. Dropwise add Thionyl Chloride (1.5 eq) over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).[1]

-

Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1) or LC-MS.[6][7]

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo.

-

Neutralization: Redissolve the residue in Ethyl Acetate. Wash carefully with saturated NaHCO₃ solution (to remove acid traces) and then brine.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize from Hexane/Ether if necessary.

Yield: Typically 85–95%.

Synthesis Workflow Diagram

Figure 1: Standard esterification route from the carboxylic acid precursor.

Reactivity Profile & Applications

The versatility of this compound lies in its chemoselectivity . The phenol can be alkylated or coupled without affecting the ester, which can subsequently be hydrolyzed or amidated.[1]

Key Transformations

| Transformation | Reagents | Outcome | Application |

| Phenol Alkylation | R-X, K₂CO₃, DMF | Ether derivative | Linker attachment for PROTACs or side-chains. |

| Mitsunobu Reaction | R-OH, DEAD, PPh₃ | Ether derivative | Introduction of complex chiral alcohols.[1] |

| Ester Hydrolysis | LiOH, THF/H₂O | Benzoic Acid | Deprotection to free acid for coupling.[1] |

| Ester Amidation | Amine, AlMe₃ (DIBAL) | Benzamide | Direct scaffold formation (e.g., Kinase inhibitors).[1] |

| Triflation | Tf₂O, Pyridine | Aryl Triflate | Precursor for Suzuki/Buchwald couplings (C-C or C-N bond formation).[1] |

Case Study: Cytokine Inhibitors (Vertex Pharmaceuticals)

Research into p38 MAP kinase inhibitors and cytokine modulators has utilized this scaffold. The meta-tert-butyl group forces the phenyl ring into a specific orientation within the hydrophobic pocket of the enzyme, while the ester is converted to an amide to hydrogen-bond with the hinge region or solvent-exposed residues.

-

Mechanism: The phenol is often alkylated with a solubilizing group (e.g., amino-ethyl ether) to improve DMPK properties.

-

Reference: See Patent WO2008021388A1 for specific examples of heteroaryl derivatives utilizing this fragment.

Reactivity Map

Figure 2: Divergent synthesis pathways from the core building block.

Handling & Stability

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The phenolic group is susceptible to slow oxidation if exposed to air and light over prolonged periods.

-

Safety: Irritant to eyes and skin.[8] Standard PPE (gloves, goggles, lab coat) is required.[1]

-

Stability: Stable under standard acidic workup conditions. Avoid strong oxidizers which may attack the phenol or the benzylic positions of the tert-butyl group (though the latter is sterically protected).

References

-

Vertex Pharmaceuticals Inc. (2008). Heteroaryl derivatives as cytokine inhibitors. WO2008021388A1.[9] World Intellectual Property Organization.[9]

-

Sanofi-Aventis. (2012). Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. US 2012/0010203A1. U.S. Patent & Trademark Office.

-

BenchChem. (2025).[10] Application Notes for 3-t-Butyl-5-hydroxybenzoic Acid. (Data on acid precursor synthesis).

-

PubChem. (2025).[8] this compound Compound Summary. National Library of Medicine.

Sources

- 1. CN104447308B - The synthetic method of methyl hydroxybenzoate - Google Patents [patents.google.com]

- 2. ijrdt.org [ijrdt.org]

- 3. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]

- 4. USA Chemical Suppliers - Products: '0-9', Page: 976 [americanchemicalsuppliers.com]

- 5. Tert-butyl acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2008021388A1 - Heteroaryl derivatives as cytokine inhibitors - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Protocol for the Esterification of 3-tert-butyl-5-hydroxybenzoic Acid

Abstract & Strategic Overview

The esterification of 3-tert-butyl-5-hydroxybenzoic acid (CAS: 49843-49-4) represents a critical transformation in the synthesis of lipophilic antioxidants, functionalized polymer stabilizers, and pharmaceutical intermediates.

This substrate presents a unique chemical duality:

-

Electronic Activation: The electron-donating hydroxyl (OH) and tert-butyl groups increase the electron density of the aromatic ring, potentially reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoic acid.

-

Solubility & Sterics: The meta-tert-butyl group increases lipophilicity, often necessitating non-polar solvents, while the phenolic moiety introduces a competitive nucleophile that must be managed to prevent polymerization or self-esterification.

This guide details two validated protocols:

-

Protocol A (Fischer-Speier): The robust, scalable method for Methyl/Ethyl esters using acid catalysis.

-

Protocol B (Steglich): The precision method for coupling with complex, acid-sensitive, or secondary alcohols using carbodiimide activation.

Chemical Structure Analysis

Understanding the spatial and electronic environment is prerequisite to selecting the correct protocol.

| Feature | Position | Impact on Synthesis |

| Carboxyl Group (-COOH) | C1 | Reactive Center. Unhindered by ortho substituents (positions 2,6 are protons), making it accessible for standard nucleophilic attack. |

| tert-Butyl Group (-tBu) | C3 (meta) | Solubility Modulator. Increases solubility in DCM/Toluene; decreases solubility in cold water. Provides minor inductive electron donation (+I). |

| Hydroxyl Group (-OH) | C5 (meta) | Competitive Nucleophile. Weakly acidic (pKa ~10). Can participate in side reactions (O-acylation) if highly activated reagents are used without selectivity control. |

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the appropriate experimental path for your target ester.

Figure 1: Decision matrix for selecting the esterification strategy based on target alcohol and scale.

Protocol A: Acid-Catalyzed Methylation (Fischer)

Application: Synthesis of Methyl 3-tert-butyl-5-hydroxybenzoate. Mechanism: Equilibrium-driven nucleophilic acyl substitution. Key Advantage: High atom economy, simple purification, no heavy metal byproducts.

Reagents & Equipment[1]

| Reagent | Equiv. | Role | Grade |

| 3-tert-butyl-5-hydroxybenzoic acid | 1.0 | Substrate | >97% |

| Methanol (MeOH) | Solvent (20-30 vol) | Reactant & Solvent | Anhydrous |

| Sulfuric Acid (H₂SO₄) | 0.5 - 1.0 | Catalyst / Dehydrating Agent | Conc. (98%) |

| Sodium Bicarbonate (NaHCO₃) | N/A | Quenching / Wash | Sat.[1] Aq. Soln. |

| Ethyl Acetate (EtOAc) | N/A | Extraction Solvent | ACS Grade |

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-tert-butyl-5-hydroxybenzoic acid (10.0 g, 51.5 mmol) in Methanol (200 mL).

-

Note: The lipophilic tert-butyl group may require brief sonication or warming (40°C) for complete dissolution.

-

-

Catalyst Addition: Cool the solution to 0°C (ice bath). Add Conc. H₂SO₄ (2.5 mL) dropwise over 10 minutes.

-

Critical: Exothermic addition. Dropwise addition prevents localized boiling and degradation.

-

-

Reflux: Attach a reflux condenser with a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture. Heat to reflux (65°C) for 6–12 hours .

-

Monitoring: Monitor by TLC (30% EtOAc in Hexanes). The acid spot (low R_f, streaking) should disappear; the ester spot (higher R_f) should appear.

-

-

Concentration: Cool to room temperature. Remove ~80% of the Methanol under reduced pressure (Rotavap).

-

Workup (Partitioning):

-

Dilute the residue with EtOAc (150 mL).

-

Wash carefully with Sat. NaHCO₃ (2 x 100 mL).

-

Caution: Gas evolution (CO₂). Vent separatory funnel frequently. This step removes the acid catalyst and any unreacted starting material (as the water-soluble sodium benzoate salt).

-

-

Drying & Isolation: Wash the organic layer with Brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.

-

Purification: Recrystallize from Hexanes/EtOAc if necessary, though crude purity is often >95%.

Protocol B: Steglich Esterification (DCC/DMAP)[3]

Application: Coupling with complex alcohols (e.g., cholesterol, PEG-chains) or when neutral conditions are required. Mechanism: Carbodiimide-mediated activation forming an O-acylisourea intermediate.

Reagents & Equipment[1]

| Reagent | Equiv. | Role |

| 3-tert-butyl-5-hydroxybenzoic acid | 1.0 | Substrate |

| Target Alcohol (R-OH) | 1.1 | Nucleophile |

| DCC (N,N'-Dicyclohexylcarbodiimide) | 1.1 - 1.2 | Coupling Agent |

| DMAP (4-Dimethylaminopyridine) | 0.05 - 0.1 | Nucleophilic Catalyst |

| Dichloromethane (DCM) | Solvent (10 vol) | Solvent (Anhydrous) |

Reaction Mechanism & Logic

The success of this protocol relies on DMAP acting as an acyl-transfer agent to suppress the rearrangement of the O-acylisourea into the unreactive N-acylurea byproduct.[2]

Figure 2: Mechanistic pathway of Steglich esterification highlighting DMAP's role in activating the intermediate.

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.

-

Mixing: Add 3-tert-butyl-5-hydroxybenzoic acid (1.0 eq), Target Alcohol (1.1 eq), and DMAP (0.1 eq) to the flask. Dissolve in anhydrous DCM (0.1 M concentration relative to acid).

-

Why? Adding DMAP before DCC ensures immediate catalysis once the active species forms, preventing side reactions.

-

-

Activation: Cool the solution to 0°C. Add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise.

-

Observation: A white precipitate (Dicyclohexylurea - DCU) will begin to form within minutes.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 3–12 hours .

-

Filtration: Cool the mixture to -20°C (freezer) for 1 hour to precipitate maximum DCU. Filter the reaction mixture through a Celite pad to remove the urea byproduct.

-

Workup:

-

Wash filtrate with 0.5 N HCl (removes DMAP).

-

Wash with Sat. NaHCO₃ (removes unreacted benzoic acid).

-

Wash with Brine, dry (MgSO₄), and concentrate.

-

-

Purification: Flash Column Chromatography is usually required to remove traces of urea and N-acylurea byproducts.

Analytical Validation (QC)

To confirm the identity and purity of the ester, look for these specific diagnostic signals.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR | δ 1.3–1.4 ppm (s, 9H) | tert-butyl group (intact). |

| ¹H NMR | δ 3.8–4.0 ppm (s, 3H) | Methyl ester singlet (if Method A used). |

| ¹H NMR | δ 5.0–6.0 ppm (s, 1H) | Phenolic -OH (often broad, D₂O exchangeable). |

| IR | ~1720 cm⁻¹ | Strong C=O stretch (Ester). |

| IR | ~3400 cm⁻¹ | Broad O-H stretch (Phenol). |

| HPLC | Shift in RT | Product will be significantly more non-polar (longer retention time on C18) than the starting acid. |

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction

-

Cause: Water in the solvent.[2]

-

Fix: The equilibrium in Method A is sensitive to water. Use anhydrous Methanol and a drying tube. For Method B, DCC decomposes in water. Ensure glassware is flame-dried.

Issue: "O-Acylation" of the Phenol (Side Reaction)

-

Scenario: The phenol group on the starting material attacks the activated carboxyl group of another molecule, forming a dimer/oligomer.

-

Prevention:

-

In Method A , this is rare due to the vast excess of Methanol.

-

In Method B , ensure the Alcohol is added before the DCC. If the alcohol is very bulky/unreactive, consider protecting the phenolic -OH as a TBDMS ether (using TBDMS-Cl/Imidazole) prior to esterification, then deprotecting with TBAF.

-

Issue: Difficulty Removing DCU (Method B)

-

Fix: DCU is notoriously difficult to remove completely. If filtration isn't enough, switch the coupling agent from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is water-soluble and is removed completely during the aqueous wash steps.

References

-

Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[2][3] Angew.[4][2][3][5] Chem. Int. Ed.1978 , 17, 522–524.[2][3]

-

Fischer Esterification Overview: "Fischer Esterification." Organic Chemistry Portal.

-

Substrate Data: "3-tert-butyl-5-hydroxybenzoic acid."[6][7] PubChem Database, National Center for Biotechnology Information. CID 21798667.[6][7]

-

Phenolic Esterification Precedents: Shelkov, R.; Nahmany, M.; Melman, A. "Acylation of salicylic acid derivatives." Journal of Organic Chemistry2004 , 69, 3968. (Demonstrates selectivity principles).

Sources

- 1. CN106349066A - Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate - Google Patents [patents.google.com]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. 3-t-Butyl-5-hydroxybenzoic acid | C11H14O3 | CID 21798667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 3-t-butyl-5-hydroxybenzoic acid (C11H14O3) [pubchemlite.lcsb.uni.lu]

Purification techniques for Methyl 3-tert-butyl-5-hydroxybenzoate

Introduction & Chemical Context

Methyl 3-tert-butyl-5-hydroxybenzoate (CAS 14064-28-9) is a critical phenolic ester intermediate. Structurally, it serves as a scaffold in the synthesis of functionalized antioxidants and is a pharmacophore relevant to the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., structural analogs in the Roxadustat class).

The purification of this molecule presents a specific challenge: balancing the lipophilicity introduced by the tert-butyl group against the polarity and acidity of the phenolic hydroxyl, while maintaining the integrity of the methyl ester. Common impurities include the unreacted starting material (Methyl 3-hydroxybenzoate), regioisomers (2- or 4-tert-butyl derivatives), and over-alkylated byproducts (3,5-di-tert-butyl analogs).

This guide details a self-validating purification workflow, moving from crude reaction workup to analytical-grade isolation.

Physicochemical Profile & Purification Logic[1]

Understanding the molecular properties is the prerequisite for selecting the correct purification vector.

| Property | Characteristic | Purification Implication |

| Acidity (pKa) | ~9.8 (Phenolic OH) | Soluble in dilute NaOH/KOH (risk of ester hydrolysis). Insoluble in NaHCO₃. |

| Lipophilicity | Moderate (LogP ~3.5) | tert-Butyl group increases solubility in non-polar solvents (Hexane/Heptane) compared to non-alkylated precursors. |

| Thermal Stability | Melting Point ~65–70°C | Low melting point requires controlled crystallization temperatures to avoid "oiling out." |

| Reactivity | Ester + Phenol | Avoid strong bases and high temperatures (>100°C) to prevent hydrolysis or decarboxylation. |

Protocol A: Chemical Workup (Impurity Rejection)

Objective: To remove acidic byproducts (benzoic acids) and highly polar starting materials before crystallization. Scale: 10 g – 1 kg Crude Reaction Mixture.

Reagents:

-

Ethyl Acetate (EtOAc) – HPLC Grade

-

Sodium Bicarbonate (NaHCO₃) – Saturated Aqueous Solution

-

Brine (NaCl) – Saturated

-

Sodium Sulfate (Na₂SO₄) – Anhydrous

Methodology:

-

Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude).

-

Acid Removal: Wash the organic phase twice with saturated NaHCO₃.

-

Neutralization: Wash the organic phase once with water, then once with brine.

-

Drying: Dry over anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate in vacuo at 40°C.

-

Critical Checkpoint: Do not evaporate to complete dryness if the product tends to oil. Stop when a thick slurry forms.

-

Protocol B: Multi-Stage Recrystallization (The Gold Standard)

Objective: Separation of regioisomers and di-alkylated impurities. Principle: The tert-butyl group disrupts crystal packing relative to the non-alkylated phenol, but the mono-alkylated product has a distinct solubility window in non-polar/polar solvent mixtures compared to the highly lipophilic di-tert-butyl impurity.

Solvent System: Toluene / Heptane (High Yield) or Methanol / Water (High Purity). Recommended System: Toluene/Heptane (1:4 v/v) .

Step-by-Step Protocol:

-

Solubilization:

-

Transfer the semi-solid crude (from Protocol A) to a jacketed reactor.

-

Add Toluene (2 mL/g). Heat to 60°C (below boiling, near melting point) until fully dissolved.

-

Note: If solids remain, they are likely inorganic salts; filter them hot.

-

-

Anti-Solvent Addition:

-

Slowly add Heptane (4 mL/g) dropwise while maintaining 60°C.

-

Stop addition if persistent cloudiness appears, wait for it to clear, then continue.

-

-

Controlled Cooling (The Critical Path):

-

Ramp down temperature: 60°C → 25°C at a rate of 10°C/hour.

-

Seeding: At 45°C, add seed crystals (0.1 wt%) if available to prevent super-saturation and oiling out.

-

-

Maturation:

-

Hold at 25°C for 2 hours.

-

Cool further to 0–5°C and hold for 4 hours.

-

-

Isolation:

-

Filter the white crystalline solid under vacuum.

-

Wash: Wash the cake with cold Heptane (0°C).

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

-

Protocol C: Flash Column Chromatography (R&D Scale)

Objective: Isolation of analytical standards or purification when crystallization fails (e.g., <90% purity crude).

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexanes / Ethyl Acetate.

Gradient Profile:

| Time (Column Volumes) | % Hexanes | % Ethyl Acetate | Elution Event |

| 0–2 | 100% | 0% | Elution of Di-tert-butyl impurities (Front) |

| 2–5 | 95% | 5% | Baseline separation |

| 5–12 | 90% | 10% | Elution of this compound |

| 12–15 | 70% | 30% | Elution of non-alkylated starting material (Tail) |

Validation: Spot fractions on TLC (UV 254 nm). The product typically has an R_f of ~0.4 in 9:1 Hexane:EtOAc.

Process Logic Visualization

The following diagram illustrates the decision matrix for purifying phenolic esters, highlighting the divergence based on impurity profile.

Caption: Decision tree for the purification of hindered phenolic esters based on crude purity profiles.

Analytical Validation (QC)

To verify the success of the purification, the following HPLC parameters are recommended.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 90% B over 10 minutes. (High organic start due to lipophilicity).

-

Detection: UV at 280 nm (Phenolic absorption) and 254 nm (Aromatic).

-

Expected Retention:

-

Methyl 3-hydroxybenzoate (Early)

-

This compound (Target)

-

Methyl 3,5-di-tert-butyl-4-hydroxybenzoate (Late)[3]

-

References

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

-

HIF-PH Inhibitor Intermediates (Contextual Grounding)

-

European Patent Office. Method for synthesis of Roxadustat and intermediate compounds thereof. EP3712130A1. 2020. Link

- Note: While specific to Roxadustat, this patent details the handling of hydroxybenzoate intermediates and their alkylated deriv

-

-

Chromatographic Behavior of Hindered Phenols

-

Safety & Handling (MSDS Data)

Sources

- 1. EP3712130A1 - Method for synthesis of roxadustat and intermediate compounds thereof - Google Patents [patents.google.com]

- 2. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]

- 3. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate | C16H24O3 | CID 75639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A14837.14 [thermofisher.com]

- 5. Buy Online CAS Number 2511-22-0 - TRC - Methyl 3,5-Di-tert-butyl-4-hydroxybenzoate | LGC Standards [lgcstandards.com]

- 6. Method for synthesis of roxadustat and intermediate compounds thereof - Patent WO-2019114811-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometric Characterization of Methyl 3-tert-butyl-5-hydroxybenzoate

This Application Note is designed for researchers and analytical scientists requiring robust protocols for the characterization and quantification of Methyl 3-tert-butyl-5-hydroxybenzoate (CAS: 24699-19-6 / 105561-19-3 isomers).

)Executive Summary

This compound is a critical intermediate in the synthesis of hindered phenolic antioxidants and pharmaceutical scaffolds. Its structural duality—possessing both a labile phenolic hydroxyl group and a steric tert-butyl moiety—presents unique challenges for mass spectrometry.

This guide provides two validated workflows:

-

GC-EI-MS: For structural confirmation and impurity profiling, leveraging the distinct fragmentation of the tert-butyl group.

-

LC-ESI-MS/MS: For high-sensitivity quantification in biological or complex synthetic matrices, utilizing negative mode ionization.

Compound Profile & Physiochemical Properties

| Property | Value | Notes |

| Formula | ||

| MW | 208.25 g/mol | Monoisotopic Mass: 208.11 |

| LogP | ~3.2 | Lipophilic; suitable for Reverse Phase LC |

| pKa | ~9.5 (Phenol) | Ionizes readily in ESI Negative Mode |

| Key Moieties | Methyl Ester, t-Butyl, Phenol | Sites for fragmentation and ionization |

Protocol A: GC-MS Structural Elucidation

Objective: Identification of the analyte and differentiation from structural isomers (e.g., ortho-substituted variants).

Experimental Conditions

-

System: Agilent 7890B GC / 5977B MSD (or equivalent single quadrupole).

-

Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless (1 µL injection) @ 250°C.

-

Oven Program: